1-(3-chlorobenzyl)-N-cyclohexylpiperidine-4-carboxamide -

1-(3-chlorobenzyl)-N-cyclohexylpiperidine-4-carboxamide

Catalog Number: EVT-5293810
CAS Number:
Molecular Formula: C19H27ClN2O
Molecular Weight: 334.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3-Chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide is a synthetic compound belonging to the class of substituted piperidinecarboxamides. These compounds are structurally related to substituted benzamides, which are known for their central dopamine antagonist properties and are used clinically as antipsychotics and stimulants of gastric motility. [] While 1-(3-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide shares structural similarities with substituted benzamides, its specific pharmacological profile and potential applications are still under investigation.

N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide

Compound Description: This compound, also known as BRL 20596, is a substituted anilide studied for its potential antipsychotic activity. Research indicates that it acts as a potent central dopamine antagonist but lacks gastric stimulatory activity. [ [, ] ]

Relevance: BRL 20596 shares a similar core structure with 1-(3-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide, both containing a piperidine ring substituted at the 4-position with a carboxamide group. The presence of a phenylmethyl (benzyl) substituent on the piperidine nitrogen is another common structural feature. The research highlights the significance of the carboxamide moiety and its orientation in influencing the dopamine antagonist activity of these compounds. [ [, ] ]

Relevance: This compound serves as a structural analog to both BRL 20596 and 1-(3-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide. The key difference between clebopride and the anilide BRL 20596 lies in the orientation of the amide bond. Clebopride's dual activity as a gastric motility stimulant and a dopamine antagonist makes it a valuable reference point for understanding the structure-activity relationships within this class of compounds. This comparison highlights the impact of subtle structural variations, like the amide bond flip, on the pharmacological profiles of compounds like 1-(3-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide. [ [, ] ]

N-Cyclohexyl-N3-[2-(3-fluorophenyl)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-β-alaninamide

Compound Description: This compound forms the basis of a pharmaceutical composition investigated for its potential in modulating the beta2-adrenoceptor. The pharmaceutical product combines this compound with various secondary active ingredients targeting different pathways involved in respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). [ [] ]

Relevance: Although structurally distinct from 1-(3-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide, the presence of the N-cyclohexyl group in both highlights a possible shared pharmacophoric element. The research suggests that incorporating a cyclohexyl substituent might be a common strategy in medicinal chemistry to modulate interactions with specific biological targets, though the exact nature of this influence requires further investigation. [ [] ]

Properties

Product Name

1-(3-chlorobenzyl)-N-cyclohexylpiperidine-4-carboxamide

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

InChI

InChI=1S/C19H27ClN2O/c20-17-6-4-5-15(13-17)14-22-11-9-16(10-12-22)19(23)21-18-7-2-1-3-8-18/h4-6,13,16,18H,1-3,7-12,14H2,(H,21,23)

InChI Key

JQILAXGVERZQGE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.